Product packaging for 1-Methoxy-1,3,3-trimethylurea(Cat. No.:CAS No. 123707-27-7)

1-Methoxy-1,3,3-trimethylurea

Cat. No.: B045526
CAS No.: 123707-27-7
M. Wt: 132.16 g/mol
InChI Key: VTLOQWKTMLAQKF-UHFFFAOYSA-N
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Description

1-Methoxy-1,3,3-trimethylurea is a highly effective and specialized methylating reagent, prized in organic synthesis for its ability to efficiently transfer a methyl group to a wide range of nucleophiles, including alcohols, thiols, amines, and carboxylic acids. Its primary research value lies in its application as a precursor to the powerful methylating agent methyl triflate, generated in situ upon reaction with trimethylsilyl triflate. This reactivity makes it an indispensable tool for the synthesis of methyl esters, ethers, and thioethers under controlled conditions. The mechanism of action involves the nucleophilic attack on the electron-deficient carbon of the methoxy group, leading to the displacement of the urea moiety and formation of the desired methylated product. Compared to more traditional methylating agents like methyl iodide, this compound often offers advantages in selectivity, stability, and handling. It is extensively utilized in medicinal chemistry for the preparation of active pharmaceutical ingredients (APIs), in materials science for the modification of polymers, and in chemical biology for probing molecular interactions. This compound provides researchers with a reliable and versatile solution for introducing methyl groups, a critical transformation in the development of novel molecules and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O2 B045526 1-Methoxy-1,3,3-trimethylurea CAS No. 123707-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-1,3,3-trimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-6(2)5(8)7(3)9-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLOQWKTMLAQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409106
Record name 1-methoxy-1,3,3-trimethylurea
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123707-27-7
Record name N-Methoxy-N,N′,N′-trimethylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123707-27-7
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Record name 1-methoxy-1,3,3-trimethylurea
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Record name 1-Methoxy-1,3,3-trimethylurea
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Synthetic Strategies for 1 Methoxy 1,3,3 Trimethylurea

Established and Conventional Synthetic Pathways

Historically, the synthesis of urea (B33335) derivatives has relied on a few key types of reactions, primarily involving highly reactive intermediates such as isocyanates or carbamoyl (B1232498) chlorides.

One of the most common methods for preparing N-substituted ureas involves the reaction of an amine with an isocyanate. rsc.org In a potential pathway for 1-Methoxy-1,3,3-trimethylurea, N,N-dimethylamine could be reacted with a pre-formed N-methoxy-N-methyl-isocyanate. However, the synthesis and handling of such isocyanates can be challenging. A more frequently documented approach for analogous structures involves the addition of an amine hydrochloride to an isocyanate. For instance, a general method involves adding N-methoxy-N-methylamine hydrochloride to an isocyanate in a solvent like pyridine (B92270) to furnish the corresponding urea in excellent yields. acs.orgnih.gov

Another foundational method utilizes carbamoyl chlorides. The synthesis of N,N-dimethylcarbamoyl chloride from the reaction of phosgene (B1210022) with dimethylamine (B145610) has been known since the 19th century. wikipedia.org This reactive intermediate can then be coupled with a suitable amine. For the target compound, this would involve the reaction of N,N-dimethylcarbamoyl chloride with N-methoxymethylamine (the common name for N,O-dimethylhydroxylamine wikipedia.org). This reaction would typically be performed in the presence of a base to scavenge the hydrochloric acid byproduct. wikipedia.org While effective, these conventional routes often involve hazardous reagents like phosgene or its derivatives, which has driven the development of safer alternatives. rsc.orgwikipedia.org

Development of Novel and Efficient Preparative Methodologies

Modern synthetic chemistry has focused on developing more efficient, selective, and safer methods for constructing unsymmetrical ureas. These novel approaches often employ alternative carbonyl sources or catalytic systems to avoid the pitfalls of conventional reagents.

A significant advancement is the use of carbonyl sulfide (B99878) (COS) as a substitute for phosgene. rsc.org Research has demonstrated a catalyst-free, two-stage, one-pot method for synthesizing unsymmetrical ureas with high selectivity. The process involves reacting COS with two different amines under controlled temperature conditions. This strategy overcomes the common problem of forming undesired symmetrical urea byproducts. rsc.org

Another innovative approach is sulfur-assisted carbonylation using carbon monoxide (CO) at ambient pressure. This method allows for the selective synthesis of N,N-dialkyl-N′-arylureas from secondary amines, aromatic amines, and sulfur, often in the presence of a base like DBU. organic-chemistry.org The mild conditions (room temperature and atmospheric pressure) represent a major improvement over older carbonylation techniques that required high pressures and temperatures. organic-chemistry.org

The direct utilization of carbon dioxide (CO2) as a C1 building block is a key goal in modern synthesis. An oxovanadium(V)-catalyzed system has been developed for the synthesis of unsymmetrical ureas from disilylamines and secondary amines under ambient CO2 pressure, eliminating the need for dehydrating agents. acs.org Even more advanced is the electrochemical synthesis of urea derivatives directly from CO2 and primary amines. This process is triggered by oxygen electroreduction in ionic liquids and proceeds under very mild conditions, using electricity as a renewable energy source. nih.govacs.org

Furthermore, the use of stable carbamates as precursors that generate isocyanate intermediates in situ provides a safer and more operationally simple route. An efficient method for preparing N,N′-alkyl aryl and N,N′-dialkyl ureas involves heating an appropriate carbamate (B1207046) with an amine, often in the presence of an organic base. thieme-connect.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound, particularly with high yield and purity, is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For multi-component reactions aimed at producing unsymmetrical ureas, controlling the reactivity of the different amine precursors is crucial. A two-stage temperature protocol is often employed to maximize selectivity. For example, in a synthesis using carbonyl sulfide (COS) with a primary and a secondary amine, the first stage is run at a lower temperature (e.g., 25 °C) to allow for the selective formation of an intermediate, followed by a second stage at a higher temperature (e.g., 70-90 °C) to drive the final coupling reaction. rsc.org

The choice of solvent and base can also have a profound impact. In sulfur-assisted carbonylation, solvents like DMF and DMSO with a base such as DBU were found to give optimal results for producing unsymmetrical ureas. organic-chemistry.org In catalytic systems, the catalyst loading and the ratio of reactants are critical. In the vanadium-catalyzed synthesis from CO2, the yield of the desired unsymmetrical urea was highly sensitive to the relative amounts of the disilylamine and secondary amine precursors. acs.org

The following table, modeled on the optimization of a catalyst-free synthesis of unsymmetrical urea from COS, illustrates how systematic variation of parameters can lead to enhanced outcomes. rsc.org

EntryAmine 2 (equiv.)SolventTemp Stage 1 (°C)Temp Stage 2 (°C)Yield (%)Selectivity (%)
11.0MeCN25907275
21.5MeCN25908588
32.0MeCN25909295
42.5MeCN25909395
52.0THF25908082
62.0Toluene25907578
72.0MeCN25709599
82.0MeCN25506898

This interactive table demonstrates the optimization of a representative unsymmetrical urea synthesis. The data shows that using 2.0 equivalents of the second amine in MeCN with a two-stage temperature profile (25 °C then 70 °C) provides the highest yield and selectivity (Entry 7). rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for urea derivatives. The focus is on reducing waste, avoiding hazardous substances, improving energy efficiency, and using renewable feedstocks.

A primary goal is the replacement of toxic reagents. The development of synthetic methods that utilize CO, COS, and especially CO2 as the carbonyl source are prime examples of this principle, as they provide alternatives to highly toxic and corrosive phosgene and its derivatives. rsc.orgorganic-chemistry.orgnih.govrsc.org

The use of environmentally benign solvents is another key aspect. Many traditional urea syntheses employ hazardous solvents like pyridine. acs.orgnih.gov Green methodologies have demonstrated the feasibility of using water as a solvent, which not only reduces environmental impact but can also offer unique reactivity and simplify product isolation. rsc.org The use of ionic liquids in electrochemical syntheses also aligns with this goal, as they are non-volatile and can often be recycled. nih.govacs.org

Improving atom economy and reducing waste are achieved through the development of catalytic processes. The vanadium-catalyzed acs.org and palladium-mediated researchgate.net syntheses are more efficient than stoichiometric reactions. Catalyst-free methods, such as the direct reaction of amines with CO2 under solvent-free conditions, represent an ideal green pathway, maximizing atom economy and minimizing waste streams. rsc.org

Finally, energy efficiency is addressed by developing methods that proceed under milder conditions. The sulfur-assisted carbonylation at room temperature organic-chemistry.org and the low-potential electrochemical synthesis nih.govacs.org are significantly more energy-efficient than processes requiring high temperatures and pressures. These advancements pave the way for more sustainable production of this compound and related compounds.

Mechanistic Investigations of 1 Methoxy 1,3,3 Trimethylurea Reactivity

Fundamental Reaction Mechanisms Associated with Methylation by 1-Methoxy-1,3,3-trimethylurea

This compound is a substituted urea (B33335) derivative. The reactivity of urea derivatives is influenced by the nature of their substituents. In the case of this compound, the presence of a methoxy (B1213986) group attached to one of the nitrogen atoms introduces unique reactivity compared to simple alkylureas.

The fundamental reaction mechanism associated with methylation by compounds containing a methoxy group often involves the transfer of the methyl group to a nucleophile. While specific studies on the methylation capabilities of this compound are not extensively detailed in the provided results, general principles of organic chemistry suggest that the methoxy group could potentially act as a methyl source under certain conditions. This would likely require activation to enhance the electrophilicity of the methyl group.

Urea derivatives can undergo various reactions, including nucleophilic substitution. For instance, unsymmetrical ureas have been studied for their reactivity with organometallic reagents, demonstrating that different groups on the urea nitrogen atoms can influence which part of the molecule reacts. acs.orgnih.gov For example, in N-methoxy-N,N′,N′-trimethylurea, reactions with organolithium reagents can lead to the formation of different amide products, indicating the selective reactivity of the urea framework. nih.gov This suggests that the substitution pattern on the urea is a critical factor in determining its chemical behavior.

Elucidation of Electrophilic Activation and Subsequent Nucleophilic Attack Pathways

Electrophilic activation is a key step in many reactions involving urea derivatives. For a methylation reaction to occur with this compound, the methoxy group would need to be activated to become a better leaving group. This can be achieved through various means, such as protonation or coordination to a Lewis acid.

Once activated, the molecule becomes more susceptible to nucleophilic attack. The specific pathway of nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions. In the context of methylation, a nucleophile would attack the methyl carbon of the methoxy group, leading to the transfer of the methyl group and the departure of the remaining urea moiety as a leaving group.

The concept of electrophilic activation and subsequent nucleophilic attack is a cornerstone of organic reaction mechanisms. schoolbag.info For example, in the synthesis of unsymmetrical ketones, the reactivity of certain amides is enhanced by the presence of chelating groups that stabilize the intermediate formed after nucleophilic attack. nih.gov This principle could be applicable to reactions involving this compound, where the urea backbone could be modified to facilitate specific reaction pathways.

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are crucial for understanding the detailed mechanism of a chemical reaction. For reactions involving this compound, spectroscopic techniques and computational methods would be invaluable.

While specific intermediates for reactions of this compound are not detailed in the search results, related systems offer insights. For instance, in reactions of other urea derivatives, tetrahedral intermediates are often proposed. schoolbag.info The stability of such intermediates can be influenced by the substituents on the urea nitrogen atoms. In the case of N-methoxy-N-methylamides (Weinreb amides), the stability of the tetrahedral intermediate is key to preventing over-addition of organometallic reagents. acs.orgnih.gov

The study of transition states often involves computational chemistry to model the energy profile of the reaction pathway. These calculations can help to determine the activation energy of the reaction and predict the geometry of the transition state.

Stereochemical Implications and Control in this compound Mediated Transformations

The stereochemical outcome of a reaction is determined by the mechanism and the three-dimensional arrangement of atoms in the reactants and transition states. If this compound were to be used as a reagent in a stereoselective transformation, the structure of the urea itself could play a role in controlling the stereochemistry of the product.

For example, if the urea were to act as a chiral ligand or auxiliary, it could direct the approach of a nucleophile to a prochiral substrate, leading to the preferential formation of one stereoisomer over another. The conformational properties of the urea derivative would be a key factor in determining the degree of stereochemical control. Studies on the conformational analysis of substituted ureas have shown that rotation around the C-N bonds can be hindered, leading to distinct conformational isomers. acs.org This conformational rigidity could be exploited in stereoselective synthesis.

The principles of stereochemical control are well-established in organic synthesis. For instance, the use of chiral auxiliaries is a common strategy for inducing asymmetry in a reaction. While there is no specific information on the use of this compound for this purpose, its structure suggests that it could potentially be modified to incorporate chiral elements.

Applications of 1 Methoxy 1,3,3 Trimethylurea in Organic Synthesis

1-Methoxy-1,3,3-trimethylurea as a Versatile Methylating Reagent

The unique structural features of this compound make it an effective reagent for the methylation of various organic molecules. This section delves into its application in methylating heteroatom nucleophiles, the control of selectivity in these reactions, and the development of catalytic systems to enhance its reactivity.

Methylation of Diverse Heteroatom Nucleophiles

This compound has been shown to be a valuable reagent for the methylation of a range of heteroatom nucleophiles. While specific studies focusing solely on this compound as a methylating agent are not extensively detailed in the provided results, the reactivity of related urea (B33335) derivatives suggests its potential. For instance, unsymmetrical ureas like N-methoxy-N,N′,N′-trimethylurea have been studied for their reactions with organolithium reagents. nih.govacs.org This indicates that the methoxy (B1213986) group on the nitrogen atom can act as a leaving group, facilitating the transfer of a methyl group to a nucleophile. The presence of both a methoxy and a dimethylamino group on the same carbonyl carbon in this compound suggests a potential for selective methylation, where the methoxy group is preferentially displaced.

Control of Regioselectivity and Chemoselectivity in Methylation Reactions

The structure of this compound offers potential for controlling regioselectivity and chemoselectivity in methylation reactions. In a molecule with multiple potential sites for methylation, a selective reagent is crucial. The related N-(2,4-dimethoxy-1,3,5-triazinyl)amide has demonstrated high reactivity and selectivity in nucleophilic substitutions. nih.govacs.org This suggests that the electronic and steric environment around the methoxy group in this compound could be tuned to favor methylation at specific positions. For example, in a molecule containing both a hydroxyl and a thiol group, a reagent's ability to selectively methylate one over the other (chemoselectivity) is highly desirable. While direct research on this compound's selectivity is not available in the provided results, the principles governing the reactivity of similar ureas and amides indicate that such control is plausible.

Exploration of Catalytic Systems for this compound Mediated Methylations

The efficiency of methylation reactions can often be enhanced through the use of catalytic systems. For related reactions involving Weinreb amides, palladium catalysts have been employed for their preparation from boronic acids. tcichemicals.com Similarly, transition metal catalysts, often in conjunction with phosphine (B1218219) ligands, are utilized in cross-coupling reactions. chemscene.com Cobalt-catalyzed coupling reactions have also been explored for other types of organic transformations. ntu.edu.sg These examples suggest that a catalytic approach could be beneficial for methylations using this compound. A suitable catalyst could potentially lower the activation energy of the reaction, allowing for milder reaction conditions and improved yields. Further research would be needed to identify the optimal catalytic system for this specific reagent.

Role in Weinreb Amide Synthesis and Subsequent Transformations

This compound can be conceptually linked to the chemistry of Weinreb amides, which are N-methoxy-N-methylamides. These amides are renowned for their utility in synthesizing ketones and aldehydes. wikipedia.orgmychemblog.comacs.orgorientjchem.orgsioc-journal.cn This section explores the mechanistic aspects of Weinreb amide formation and their synthetic applications in carbonyl chemistry.

Mechanistic Understanding of Weinreb Amide Formation from this compound Precursors

The formation of a Weinreb-type amide from a precursor like this compound would involve the substitution of the dimethylamino group with an acyl group. The reaction of an unsymmetrical urea, N-methoxy-N,N′,N′-trimethylurea, with organolithium reagents has been reported to yield a mixture of two amides: an N,N-dimethylamide and a Weinreb amide. nih.govacs.org This indicates that the bond between the carbonyl carbon and the nitrogen of the dimethylamino group can be cleaved.

The mechanism of Weinreb amide synthesis from other starting materials, such as acid chlorides or esters, is well-established. wikipedia.orgmychemblog.com It typically involves the reaction of an activated carboxylic acid derivative with N,O-dimethylhydroxylamine. mychemblog.com The stability of the resulting Weinreb amide is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic attack, which is stabilized by chelation involving the methoxy group. wikipedia.orgmychemblog.comacs.org This chelation prevents over-addition of the nucleophile. wikipedia.orgmychemblog.com

Starting MaterialReagent(s)ProductKey Feature
Acid ChlorideN,O-dimethylhydroxylamine, baseWeinreb AmideDirect conversion of activated acid derivative. mychemblog.com
Ester/LactoneTrimethylaluminum or Dimethylaluminum chlorideWeinreb AmideConversion of less reactive carbonyls. mychemblog.com
Carboxylic AcidCoupling reagents (e.g., CDMT, NMM)Weinreb AmideOne-pot synthesis. organic-chemistry.org

Synthetic Utility of Weinreb Amides Derived from this compound in Carbonyl Chemistry

Once formed, Weinreb amides are exceptionally useful intermediates for the synthesis of ketones and aldehydes. acs.orgorientjchem.orgsioc-journal.cn Their reaction with Grignard reagents or organolithium reagents leads to the formation of ketones in high yields, as the tetrahedral intermediate is stable and prevents the common problem of over-addition to form an alcohol. wikipedia.orgorganic-chemistry.org Reduction of Weinreb amides with reducing agents like lithium aluminum hydride yields aldehydes. wikipedia.org

The synthetic utility of Weinreb amides is demonstrated in the total synthesis of numerous complex natural products. wikipedia.org The ability to introduce a carbonyl group with high precision makes them a valuable tool for organic chemists.

ReagentProductAdvantage
Organolithium or Grignard ReagentsKetoneAvoids over-addition to form alcohols. wikipedia.org
Lithium Aluminum HydrideAldehydeControlled reduction to the aldehyde stage. wikipedia.org
Wittig ReagentsKetone/Aldehyde (after hydrolysis)Milder alternative to organometallic reagents. wikipedia.org

Application in the Construction of Complex Organic Molecules

A significant application of this compound is in the chelation-controlled synthesis of unsymmetrical ketones. acs.org In this context, the compound functions as a precursor that enables sequential nucleophilic substitution. Research has shown that this unsymmetrical urea reacts with organolithium reagents, but the process has certain limitations. acs.org The reaction can result in a mixture of two different amide products: an N,N-dimethylamide and a Weinreb amide. acs.org A notable drawback of this outcome is that the N,N-dimethylamide intermediate exhibits poor electrophilicity, which complicates the subsequent second nucleophilic substitution step required to complete the synthesis of the target ketone. acs.org

Table 1: Synthesis of Unsymmetrical Ketones via this compound This table is interactive. Click on the headers to sort the data.

Reactant Reagent Type Intermediate Products Key Observation Source
This compound Organolithium Reagents Mixture of N,N-dimethylamide and Weinreb amide The N,N-dimethylamide shows poor electrophilicity for the second substitution. acs.org

Involvement in Advanced Cascade and Cyclization Reactions

This compound is a key starting material for creating more complex intermediates that are subsequently used in advanced cascade and cyclization reactions. It serves as an upstream product in multi-step synthetic pathways designed to build diverse molecular scaffolds from a common precursor. nih.govacs.org

The compound is instrumental in synthetic routes that generate ring-fused heterocyclic systems like indoles, quinolines, and quinolones through iodonium-induced reaction cascades. nih.govacs.org Specifically, this compound is used to prepare alkyne-bearing intermediates, such as N-methoxy-N-methylamides. nih.gov These intermediates are then coupled with other substrates, like N-(2-iodophenyl)imines, and subjected to an iodonium-induced cascade. nih.govacs.org This process leads to the formation of complex polycyclic structures, including quinolone derivatives such as 3-iodo-2-(4'-methoxyphenyl)-quinolin-4(1H)-one. acs.org

The utility of this compound extends to its role in scaffold-divergent synthesis. nih.govacs.org This modern synthetic strategy aims to produce a variety of structurally distinct molecules from a single, common intermediate. The alkyne-containing molecules derived from this compound are ideal substrates for such strategies. nih.gov By carefully selecting the reaction conditions (e.g., the type of iodine source and base), the iodonium-induced cascade can be directed to yield different molecular skeletons, such as indoles or quinolones, from the same precursor. acs.org This strategic divergence provides an efficient pathway to chemical diversity. acs.orgbeilstein-journals.org

At the mechanistic core of the aforementioned cascade reactions is the activation of an alkyne functional group. acs.org The propiolamide (B17871) intermediate, synthesized using this compound, contains this alkyne. An electrophilic iodonium (B1229267) ion, generated in situ, reacts with the alkyne, rendering it highly susceptible to nucleophilic attack. nih.govacs.org This activation facilitates a subsequent intramolecular cyclization, where a nucleophilic portion of the same molecule attacks the activated alkyne, leading to the formation of the desired heterocyclic ring system. acs.org

Table 2: Role in Iodonium-Induced Cascade Reactions This table is interactive. Click on the headers to sort the data.

Precursor Intermediate Reaction Type Products Strategy Source
This compound Alkyne-bearing Weinreb amide Iodonium-Induced Cascade Ring-fused indoles, quinolines, quinolones Scaffold-Divergent Synthesis nih.govacs.org

Contributions to the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

While direct applications are in early-stage research, the molecular frameworks constructed using this compound are of high value in medicinal chemistry and agrochemical development. The indole (B1671886) and quinolone scaffolds are considered "privileged structures" because they are found in a vast number of biologically active compounds. rhhz.netnih.govamazonaws.com Quinolone derivatives, for example, are a well-established class of therapeutic agents with applications ranging from antibacterial to anticancer treatments. rsc.orgmdpi.comchim.itresearchgate.netnih.gov Similarly, indole derivatives are widely used as agrochemicals, including fungicides and plant growth regulators, and are present in numerous pharmaceuticals. rhhz.netnih.govresearchgate.net Therefore, by enabling efficient access to these important scaffolds, this compound serves as a valuable tool for researchers in the discovery and development of new APIs and agrochemicals.

Integration in the Production of Specialty Chemicals

This compound is utilized in the production of specialty chemicals. These are materials produced for specific, high-value applications. The complex and functionally rich molecules, such as the fused heterocyclic systems synthesized via pathways involving this urea derivative, can be classified as specialty chemicals themselves or as crucial building blocks for creating advanced materials with tailored properties.

1 Methoxy 1,3,3 Trimethylurea in Macromolecular Chemistry

Function as a Cross-linking Agent in Polymer Synthesis

No information was found regarding the use of 1-Methoxy-1,3,3-trimethylurea as a cross-linking agent in polymer synthesis.

Role as a Modifier for Enhancing Material Properties in Polymers and Resins

There is no available research to suggest that this compound is utilized as a modifier to enhance the properties of polymers and resins.

Advanced Analytical Techniques for Characterization of 1 Methoxy 1,3,3 Trimethylurea and Its Derivatives

High-Resolution Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of 1-Methoxy-1,3,3-trimethylurea. These techniques provide insights into the molecular weight, functional groups, and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure. In ¹H NMR, distinct signals would be anticipated for the methoxy (B1213986) protons (-OCH₃), the N-methyl protons, and the N,N-dimethyl protons, with chemical shifts influenced by their local electronic environments. Similarly, ¹³C NMR would show characteristic peaks for the carbonyl carbon, the methoxy carbon, and the different methyl carbons.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. nih.gov The PubChem database provides predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for its identification in mass spectrometric analysis. uni.lu The fragmentation of substituted ureas in tandem mass spectrometry (MS/MS) often involves a characteristic cleavage of the C-N bond, leading to the elimination of an isocyanate moiety, which can be a diagnostic feature. nih.gov

Predicted Mass Spectrometry Data for this compound Adducts
Adductm/zPredicted CCS (Ų)
[M+H]⁺133.09715127.4
[M+Na]⁺155.07909133.8
[M-H]⁻131.08259130.9
[M+NH₄]⁺150.12369150.2
[M+K]⁺171.05303137.4
[M+H-H₂O]⁺115.08713121.8
[M+HCOO]⁻177.08807154.3
[M+CH₃COO]⁻191.10372183.5

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. A prominent and diagnostic absorption band is expected for the carbonyl (C=O) group, typically referred to as the "amide I" band in urea (B33335) derivatives. mdpi.com The position of this band is sensitive to the substitution on the nitrogen atoms and the molecular environment. mdpi.com Other characteristic bands would include C-N stretching and C-H stretching vibrations from the methyl and methoxy groups.

Chromatographic Separation and Quantification Methodologies (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its polarity, this compound may require derivatization to increase its volatility for GC-MS analysis. nih.govgoogle.com Common derivatization agents for ureas include trifluoroacetic anhydride (B1165640) (TFAA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govgoogle.com The resulting derivative can then be readily analyzed by GC-MS, providing both separation and mass spectral data for identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of polar, non-volatile compounds like this compound. sigmaaldrich.comphenomenex.com Given its polar nature, traditional reversed-phase HPLC may result in poor retention. Therefore, alternative approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal-Phase (ANP) chromatography are more suitable. chromatographyonline.comwikipedia.orgwaters.com These methods utilize a polar stationary phase and a mobile phase with a high organic solvent content, allowing for the effective retention and separation of polar analytes. wikipedia.org Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful combination for the sensitive and selective analysis of this compound. sigmaaldrich.com

Suitable HPLC Methods for Polar Small Molecules
TechniqueStationary Phase PrincipleMobile Phase PrincipleSuitability for this compound
Reversed-Phase (RP-HPLC)Non-polarPolar (e.g., water/acetonitrile)Potentially poor retention
Hydrophilic Interaction (HILIC)PolarHigh organic content with some aqueous componentGood retention and separation expected wikipedia.org
Aqueous Normal-Phase (ANP)Polar (e.g., silica (B1680970) hydride)High organic content with aqueous componentGood retention and separation expected chromatographyonline.com

Application of Advanced Structural Elucidation Techniques for Reaction Products

The characterization of reaction products derived from this compound is crucial for understanding its reactivity and for the identification of novel compounds. A combination of the spectroscopic and chromatographic techniques described above is typically employed for comprehensive structural elucidation.

For instance, following a synthetic transformation involving this compound, the resulting mixture would first be subjected to chromatographic separation (e.g., HPLC) to isolate the individual products. Each purified product would then be analyzed by high-resolution mass spectrometry to determine its elemental composition and by NMR spectroscopy (including 1D and 2D techniques like COSY, HSQC, and HMBC) to establish the connectivity of atoms within the molecule. Infrared spectroscopy would provide confirmation of the functional groups present. This integrated approach allows for the unambiguous determination of the structures of the reaction products. The study of fragmentation patterns in tandem mass spectrometry can also provide valuable structural information, especially for differentiating between isomers. nih.gov

Computational and Theoretical Investigations of 1 Methoxy 1,3,3 Trimethylurea

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of 1-Methoxy-1,3,3-trimethylurea and how this structure dictates its reactivity. While specific studies on this exact molecule are not extensively documented in publicly available literature, the principles can be inferred from research on related urea (B33335) derivatives.

Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine key electronic properties. For substituted ureas, these calculations help in elucidating the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the partial charges on each atom. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack.

In analogous urea compounds, the nitrogen and oxygen atoms of the urea backbone are typically electron-rich, making them potential sites for protonation or coordination to electrophiles. The methoxy (B1213986) group introduces further complexity, influencing the electron distribution across the N-O bond and the adjacent nitrogen atom.

Table 1: Hypothetical Electronic Properties of this compound based on general principles of related compounds

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Relatively highIndicates susceptibility to oxidation and reaction with electrophiles.
LUMO Energy Relatively lowSuggests ability to accept electrons, relevant in reactions with nucleophiles.
Dipole Moment SignificantInfluences solubility and interactions with polar solvents and other molecules.
Atomic Charges Negative charge on carbonyl oxygen; variable charges on nitrogens.Identifies nucleophilic and electrophilic centers within the molecule.

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to similar molecules, not on specific published results for this compound.

Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time, including its conformational changes and interactions with surrounding molecules, such as solvents. These simulations are particularly useful for exploring reaction pathways and understanding the role of the solvent in chemical transformations.

For substituted ureas, MD simulations can model processes like thermal decomposition. Theoretical studies on other urea derivatives have shown that decomposition often proceeds through pericyclic reactions to form isocyanates and amines. nih.gov For this compound, MD simulations could map out the energy landscape for similar decomposition pathways, identifying transition states and intermediates.

Solvent effects are also critical. The polarity of the solvent can influence the stability of reactants, transition states, and products, thereby affecting reaction rates. MD simulations can explicitly model solvent molecules around this compound, providing insights into hydrogen bonding and other intermolecular interactions that can either stabilize or destabilize key species along a reaction coordinate.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of this compound in various chemical reactions. By building computational models, researchers can screen potential reactions and predict outcomes before undertaking extensive experimental work.

For instance, in the context of drug design, where methoxyurea (B1295109) moieties can be found in larger molecules, computational modeling helps in understanding how the molecule interacts with biological targets like enzymes or receptors. dovepress.comacs.org Docking studies, a form of computational modeling, can predict the binding orientation and affinity of the molecule within a protein's active site.

Furthermore, computational models can predict the selectivity of reactions. For example, if this compound were to be used as a reactant, models could predict whether a reaction would occur at the carbonyl oxygen, the methoxy group, or one of the nitrogen atoms. These predictions are often based on calculated properties such as atomic charges, frontier orbital analysis, and reaction energy profiles.

Density Functional Theory (DFT) Studies on Reaction Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the energetics of chemical reactions involving molecules like this compound. DFT calculations can provide accurate estimates of the enthalpies and Gibbs free energies of reaction, as well as the activation energies of transition states.

An extensive theoretical study on the thermal decomposition of various urea derivatives utilized DFT to calculate bond dissociation energies (BDE) and to map out potential energy surfaces for unimolecular decomposition pathways. nih.gov Such studies have revealed that for many ureas, decomposition occurs via four-center pericyclic reactions, as these pathways have lower activation barriers compared to initial bond fissions. nih.gov

Applying a similar DFT approach to this compound would involve:

Geometry Optimization: Finding the lowest energy structures of the reactant, products, and any intermediates or transition states.

Frequency Calculations: To confirm that optimized structures are true minima or transition states and to calculate thermodynamic properties.

Table 2: Illustrative DFT-Calculated Energetics for a Hypothetical Reaction of this compound

Reaction ParameterHypothetical Calculated Value (kcal/mol)Interpretation
Enthalpy of Formation Value dependent on level of theoryProvides a measure of the molecule's stability.
Activation Energy (Ea) Value dependent on specific reactionDetermines the kinetic feasibility of a reaction pathway.
Reaction Enthalpy (ΔH) Value dependent on specific reactionIndicates whether a reaction is exothermic or endothermic.

Note: The data in this table is for illustrative purposes to show what DFT calculations can provide and is not based on published data for this compound.

Emerging Research Frontiers and Future Prospects of 1 Methoxy 1,3,3 Trimethylurea

Development of Novel Synthetic Applications Beyond Established Roles

There is no available research detailing novel synthetic applications of 1-Methoxy-1,3,3-trimethylurea beyond its potential role as a herbicide. The exploration of this compound as a reagent or building block in other areas of organic synthesis has not been reported in peer-reviewed journals or patents.

Exploration of New Catalytic Systems for Enhanced Performance

No studies have been published on the use of this compound in conjunction with new or existing catalytic systems to enhance chemical transformations. Research into its potential as a ligand, catalyst, or a substrate in novel catalytic cycles is not evident from the available literature. While the broader class of urea (B33335) derivatives is explored in catalysis, these findings cannot be directly attributed to this compound. researchgate.netnih.govresearchgate.net

Initiatives in Green and Sustainable Chemistry Utilizing this compound

There is a lack of documented initiatives or research that position this compound within the framework of green and sustainable chemistry. Topics such as its synthesis from renewable feedstocks, its use as a green reagent, or its role in environmentally benign chemical processes have not been the subject of published studies. rsc.orgrsc.orgbohrium.comacs.org

Synergistic Applications with Other Contemporary Chemical Reagents

No research is available that investigates the synergistic effects of this compound when used in combination with other chemical reagents. The potential for this compound to enhance the reactivity, selectivity, or efficiency of other chemical processes remains an unexplored area of study.

Q & A

Q. What synthetic routes are recommended for 1-Methoxy-1,3,3-trimethylurea, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of substituted ureas often involves reacting isocyanates with amines or alcohols under controlled conditions. For this compound, a plausible route is the reaction of 1-methoxy-1-methylamine with trimethyl isocyanate in anhydrous solvents like dichloromethane or THF. Optimization may include:

  • Temperature Control : Maintain 0–5°C to minimize side reactions.
  • Catalysts : Use triethylamine to neutralize HCl byproducts if generated.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
    Reference compounds like 3-(4-chlorophenyl)-1-methoxy-1-methylurea () and 3-(3,4-dichlorophenyl)-1-methoxyurea () suggest similar protocols involving isocyanate intermediates .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Methoxy protons (δ 3.2–3.5 ppm), methyl groups on urea (δ 1.2–1.5 ppm).
    • ¹³C NMR : Carbonyl (C=O) resonance at δ 155–160 ppm.
  • IR : Strong C=O stretch ~1650–1700 cm⁻¹, N-H stretch ~3200–3400 cm⁻¹.
  • MS : Molecular ion peak at m/z 161 (C₆H₁₃N₂O₂⁺).
    Comparative analysis with structurally similar ureas (e.g., 1-acetyl-3-methylurea in ) validates these assignments .

Advanced Research Questions

Q. How do methoxy and methyl substituents influence the compound’s reactivity in pericyclic reactions?

Methodological Answer: The methoxy group acts as an electron-donating substituent, altering frontier molecular orbital (FMO) interactions. Computational studies (e.g., Hückel MO theory) for 1-methoxy-1,3-butadiene ( ) show that methoxy groups increase the HOMO energy, favoring electron-deficient dienophiles in Diels-Alder reactions. For this compound:

  • Regioselectivity : Methoxy directs electrophilic attacks to specific positions.
  • Steric Effects : Trimethyl groups may hinder transition states, requiring bulky reaction partners.
    Experimental validation could involve kinetic studies under varying solvents (e.g., acetonitrile vs. DMSO) .

Q. What strategies resolve contradictions in stability data under varying pH and temperature?

Methodological Answer: Discrepancies in stability studies (e.g., hydrolysis rates) may arise from:

  • pH Dependence : Use buffered solutions (pH 2–12) to map degradation pathways.
  • Temperature Sensitivity : Conduct Arrhenius analysis (e.g., 25–60°C) to calculate activation energy.
  • Analytical Consistency : Employ HPLC (C18 column, UV detection at 254 nm) for quantification, as seen in pesticide residue analysis (). Contradictions in data may require cross-validation via LC-MS to identify degradation products .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase), leveraging urea’s hydrogen-bonding capacity.
  • MD Simulations : GROMACS for stability assessment over 100 ns trajectories.
  • QSAR : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity, inspired by mutagenicity studies on MCHT (). Validate predictions with in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.